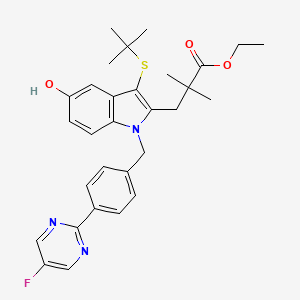![molecular formula C14H10BrN3O3 B11828896 6-(Benzyloxy)-8-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B11828896.png)
6-(Benzyloxy)-8-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Benzyloxy)-8-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-8-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid can be achieved through a microwave-mediated, catalyst-free method. This method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . The reaction is typically carried out at 140°C and results in good-to-excellent yields within a short reaction time.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the microwave-assisted synthesis method mentioned above can be scaled up for industrial applications. The eco-friendly and additive-free nature of this method makes it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
6-(Benzyloxy)-8-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromine atom or other functional groups.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups at the bromine position.
Aplicaciones Científicas De Investigación
6-(Benzyloxy)-8-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Industry: Utilized in the development of materials with specific properties, such as catalysts or ligands for metal complexes.
Mecanismo De Acción
The mechanism of action of 6-(Benzyloxy)-8-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as an inverse agonist for RORγt, an inhibitor of PHD-1, JAK1, and JAK2 . These interactions result in the modulation of various biological processes, making it a potential candidate for therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: A parent compound with similar structural features but lacking the benzyloxy and bromine substituents.
8-Bromo-1,2,4-triazolo[1,5-a]pyridine: Similar to the target compound but without the benzyloxy group.
6-(Benzyloxy)-1,2,4-triazolo[1,5-a]pyridine: Lacks the bromine atom but contains the benzyloxy group.
Uniqueness
6-(Benzyloxy)-8-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid is unique due to the presence of both the benzyloxy and bromine substituents. These groups contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C14H10BrN3O3 |
|---|---|
Peso molecular |
348.15 g/mol |
Nombre IUPAC |
8-bromo-6-phenylmethoxy-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C14H10BrN3O3/c15-10-6-11(21-7-9-4-2-1-3-5-9)12(14(19)20)18-13(10)16-8-17-18/h1-6,8H,7H2,(H,19,20) |
Clave InChI |
XRDBBVGHPLODJU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=C(N3C(=NC=N3)C(=C2)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


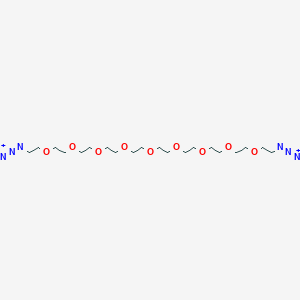
![sodium;(4R,5S,6S)-3-[(3S,5S)-1-[(4-aminophenyl)methyl]-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B11828820.png)
![[2-Methyl-4-(pentafluoro-lambda6-sulfanyl)but-3-yn-2-yl]-di(propan-2-yl)silane](/img/structure/B11828822.png)
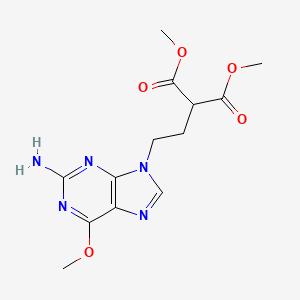
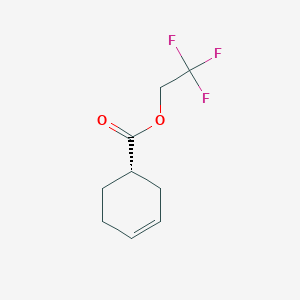
![1-(7-(aminomethyl)-4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone hydrochloride](/img/structure/B11828843.png)
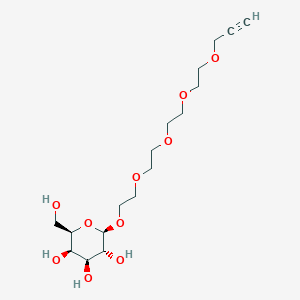
![1-Piperidinecarboxylic acid, 3-[[6-chloro-3-[[[(3-fluoro-2-methylphenyl)amino]carbonyl]amino]-2-hydroxyphenyl]sulfonyl]-, 1,1-dimethylethyl ester, (3S)-](/img/structure/B11828868.png)

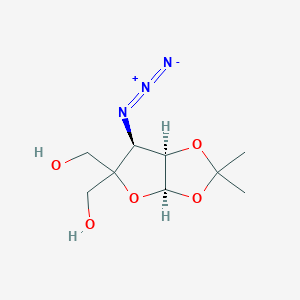
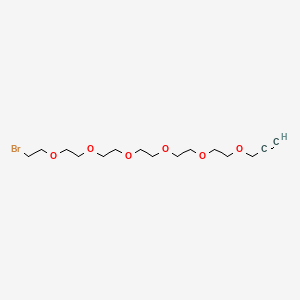
![[(4aR,6R,7S,8S,8aS)-7,8-dihydroxy-6-(4-nitrophenoxy)-2-phenyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-7-yl]-phenylmethanone](/img/structure/B11828893.png)
![benzyl ((S)-3-((1R,3R,5S)-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)carbamate](/img/structure/B11828903.png)
